N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the assembly of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as a bioactive compound with various biological activities.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: For its use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives such as:
- 1-phenyl-3-methyl-5-amino-pyrazole
- 1,3-diketones
- Various substituted pyrazolopyridines
Uniqueness
N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H26N4O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cyclooctyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H26N4O/c1-12-11-15(16-13(2)21-22(3)17(16)19-12)18(23)20-14-9-7-5-4-6-8-10-14/h11,14H,4-10H2,1-3H3,(H,20,23) |
InChI Key |
DZGZOKBZIZSBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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